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Compound of Interest

Compound Name: (2,5-Dimethyl-phenyl)-thiourea

Cat. No.: B095036

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2,5-Dimethyl-
phenyl)-thiourea derivatives. Thiourea derivatives are a class of organic compounds with
significant interest in medicinal chemistry and materials science due to their diverse biological
activities and coordination properties. Understanding their three-dimensional structure at the
atomic level is crucial for structure-based drug design, materials engineering, and for
elucidating structure-activity relationships. This document summarizes key crystallographic
data, details experimental protocols for their synthesis and analysis, and illustrates the logical
workflows and intermolecular interactions that govern their solid-state architecture.

Core Crystal Structure Data

The primary focus of this guide is the well-characterized derivative, 3-Acetyl-1-(2,5-
dimethylphenyl)thiourea. For comparative purposes, crystallographic data for several related
substituted phenyl-thiourea derivatives are also presented. This comparative approach allows
for an understanding of how substituent placement on the phenyl ring influences the crystal
packing and molecular conformation.

Crystallographic Parameters

The unit cell parameters and other crystallographic data for 3-Acetyl-1-(2,5-
dimethylphenyl)thiourea and its isomers or related derivatives are summarized in Table 1.
These parameters define the fundamental repeating unit of the crystal lattice.
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Selected Bond Lengths and Angles

The internal geometry of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is detailed in Table 2. These
values are crucial for understanding the electronic distribution and steric effects within the

molecule.
Bond Length (A) Angle Value (°)
S1=C7 1.666(2) N1-C7-N2 115.8(1)
01=C8 1.213(2) N1-C7-S1 124.2(1)
N1-C1 1.436(2) N2-C7-S1 120.0(1)
N1-C7 1.393(2) C1-N1-C7 126.9(1)
N2-C7 1.353(2) C7-N2-C8 126.8(1)
N2-C8 1.375(2) 01-C8-N2 123.5(2)
c1-c2 1.386(2) 01-C8-C9 121.7(2)
C1-C6 1.385(2) N2-C8-C9 114.8(1)

Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea obtained from the NIH PMC database.[1]

Torsion Angles and Molecular Conformation

The conformation of the molecule, particularly the orientation of the side chain relative to the
dimethylphenyl ring, is described by torsion angles (Table 3). In 3-Acetyl-1-(2,5-
dimethylphenyl)thiourea, the thioamide C=S and amide C=0 bonds are in an anti conformation
relative to each other.[1] Similarly, the N-H bonds are also anti to one another.[1] The side
chain is significantly twisted with respect to the phenyl ring, with a dihedral angle of 79.0(4)°.[1]
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Torsion Angle Value (°)
C6-C1-N1-C7 -100.65(15)
C2-C1-N1-C7 83.44(22)
C1-N1-C7-N2 -177.3(1)
C1-N1-C7-S1 1.9(2)
S1-C7-N2-C8 -3.5(2)
N1-C7-N2-C8 177.3(1)
C7-N2-C8-01 0.9(3)
C7-N2-C8-C9 -178.6(2)

Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[1]

Experimental Protocols

The successful synthesis and crystallographic analysis of (2,5-Dimethyl-phenyl)-thiourea
derivatives require precise experimental procedures. The following sections detail the
methodologies cited in the literature for the preparation and characterization of 3-Acetyl-1-(2,5-
dimethylphenyl)thiourea.[1]

Synthesis

The synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is achieved through a multi-step
reaction, which is outlined in the workflow diagram below.[1]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3414274/
https://www.benchchem.com/product/b095036?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3414274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3414274/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Workflow

Step 1: Formation of Acetyl Isothiocyanate

Acetyl Chloride in Acetone Ammonium Thiocyanate in Acetone

,

P> Reaction Mixture

Reflux for 30 min

Step 2: Thiourea Derivative Formation

Acetyl Isothiocyanate (in situ) 2,5-Dimethylaniline in Acetone

Add dropwise

P> Reaction Mixture

Reflux for 3h

Crude Product Mixture

Step 3: Purification and Crystallization

Pour into acidified cold water

:

Precipitate

l

Recrystallize from Acetonitrile

;

Pure Crystals of 3-Acetyl-1-
(2,5-dimethylphenyl)thiourea

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.
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Detailed Procedure:

A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension
of ammonium thiocyanate (0.10 mol) in acetone (30 ml).[1]

e The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.[1]

 After cooling to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10
ml) is added.[1]

e The mixture is then refluxed for an additional 3 hours.[1]

e The resulting solution is poured into acidified cold water, causing the product to precipitate.

[1]

o The precipitate is collected and recrystallized from acetonitrile to yield pure, single crystals
suitable for X-ray diffraction.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular
structure of a crystalline solid.
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Crystallographic Analysis Workflow

Single Crystal Selection

'

Mounting on Diffractometer
(Oxford Diffraction Xcalibur)

'

Data Collection
(Mo Ka radiation, T=293 K)

'

Cell Refinement and Data Reduction
(CrysAlis CCD and CrysAlis RED)

i

Structure Solution
(SHELXS97)

i

Structure Refinement
(SHELXL97)

i

Analysis of Intermolecular Interactions
(PLATON)

i

Final Crystallographic Data
(CIF File)

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:
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 Instrument: Oxford Diffraction Xcalibur diffractometer with a Sapphire CCD detector.[1]
 Radiation: Mo Ka radiation (A = 0.71073 A).
o Temperature: Data is typically collected at 293 K.[1]

o Data Reduction: The collected data is processed using software such as CrysAlis RED for
absorption corrections and data reduction.[1]

» Structure Solution and Refinement: The crystal structure is solved using direct methods with
programs like SHELXS97 and refined by full-matrix least-squares on F2 using SHELXL97.[1]
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

[1]

Intermolecular Interactions and Crystal Packing

The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is stabilized by a network of
intermolecular hydrogen bonds. The most prominent of these is the formation of
centrosymmetric dimers through pairs of N-H---S hydrogen bonds.[1] This interaction creates a
characteristic R?2(8) ring motif.

Intermolecular Hydrogen Bonding

Formation of a centrosymmetric
dimer with an R22(8) ring motif.

I
N-H---S IN-H--S
]

J

O

Click to download full resolution via product page

Caption: Dimer formation via N-H---S hydrogen bonds.

In addition to the strong N-H---S interactions, the molecular conformation is stabilized by an
intramolecular N-H---O hydrogen bond, which forms an S(6) ring motif.[1] These hydrogen
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bonding patterns are critical in dictating the overall packing of the molecules in the crystal
lattice, influencing physical properties such as melting point, solubility, and stability.

Conclusion

The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea has been comprehensively
detailed, providing a foundational dataset for researchers in medicinal chemistry and materials
science. The molecule adopts a specific conformation stabilized by both intra- and
intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid
state. The provided experimental protocols offer a clear guide for the synthesis and
crystallographic analysis of this and related compounds. The comparative data from other
substituted phenyl-thiourea derivatives highlight the subtle yet significant impact of substituent
placement on the crystal packing. This in-depth understanding of the solid-state structure is
paramount for the rational design of new (2,5-Dimethyl-phenyl)-thiourea derivatives with
tailored properties for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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